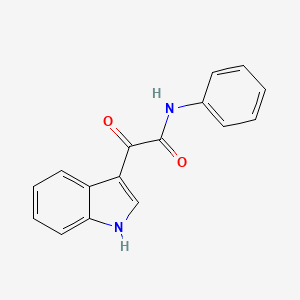

2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide

Description

Contextualization of Indole (B1671886) Scaffold in Drug Discovery

The indole scaffold, a bicyclic aromatic heterocycle, is a prominent feature in a multitude of natural products and synthetic compounds with significant biological activities. nih.govaaronchem.comontosight.aibldpharm.com Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and various alkaloids has cemented its status as a "privileged structure" in drug discovery. nih.govacs.org This designation reflects the ability of the indole ring system to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets, including enzymes and receptors. nih.govacs.org The structural versatility of the indole nucleus allows for the introduction of various substituents, which can modulate the compound's physicochemical properties and biological activity. aaronchem.com

Significance of Oxoacetamide Moieties in Bioactive Compounds

The oxoacetamide moiety is another critical structural element that imparts significant biological activity to a molecule. This functional group is a key component in a variety of compounds that have been investigated for their therapeutic potential. The presence of the oxoacetamide linker can influence a compound's ability to form hydrogen bonds and participate in other non-covalent interactions with biological macromolecules, which is often a crucial determinant of its pharmacological effect.

Overview of Research Trajectories for Novel Small Molecules

The discovery and development of novel small molecules for therapeutic use is a dynamic and evolving field. Current research trajectories often focus on the design of molecules that can selectively interact with specific biological targets implicated in disease processes. ajprd.comnih.gov This involves a multidisciplinary approach that combines synthetic chemistry, computational modeling, and a deep understanding of molecular biology. ajprd.com The goal is to create compounds with high efficacy and minimal off-target effects. A significant trend in recent years has been the exploration of "beyond Rule of Five" chemical space, indicating a willingness to investigate larger and more complex molecules. ajprd.comnih.gov

Current Research Landscape for Phenolacetamide Derivatives

Phenylacetamide derivatives constitute a broad class of compounds that have been the subject of extensive research in medicinal chemistry. These compounds have been explored for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. wanvibio.comajprd.com The phenyl ring can be readily substituted to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. wanvibio.com Research in this area continues to be active, with ongoing efforts to synthesize and evaluate new derivatives with improved therapeutic profiles.

Rationale for Investigating 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide

The rationale for investigating the specific compound this compound is rooted in the principle of molecular hybridization. This strategy involves combining two or more pharmacophoric units into a single molecule with the aim of creating a new chemical entity with enhanced or novel biological activity. In this case, the well-established therapeutic potential of the indole scaffold is merged with the biological significance of the phenylacetamide moiety through an oxoacetamide linker.

The indole-3-glyoxylamide (B122210) framework, of which this compound is a fundamental example, has been identified as a promising scaffold for the development of new therapeutic agents. nih.govajprd.com While specific, detailed research findings on the unsubstituted parent compound are limited in publicly available literature, the broader class of indole-3-glyoxylamides has been shown to exhibit a range of biological activities, including anticancer and antiviral properties. Therefore, this compound serves as a crucial starting point and a reference compound for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of this chemical class.

Compound Information

| Compound Name |

| This compound |

| Indole |

| Phenylacetamide |

| Oxoacetamide |

Physicochemical Properties of the Core Scaffolds

| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Indole | C₈H₇N | 117.15 | Aromatic, heterocyclic, weakly basic |

| Phenylacetamide | C₈H₉NO | 135.16 | Amide, aromatic |

Note: The data in this table represents the fundamental properties of the core scaffolds that constitute the title compound.

Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O2 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide |

InChI |

InChI=1S/C16H12N2O2/c19-15(16(20)18-11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H,(H,18,20) |

InChI Key |

WMCHMBHWRLPJKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1h Indol 3 Yl 2 Oxo N Phenylacetamide

Established Synthetic Pathways for the Core Structure

The most prevalent and established method for the synthesis of 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide involves a two-step process. This pathway commences with the acylation of indole (B1671886) at the C3 position using oxalyl chloride to form a reactive intermediate, indol-3-ylglyoxyl chloride. This intermediate is then subsequently reacted with aniline to yield the final product. ajprd.comsciencemadness.org

Reaction Conditions and Reagent Optimization

The initial step, the reaction between indole and oxalyl chloride, is typically carried out in an anhydrous ethereal solvent, such as diethyl ether, at a reduced temperature to control the reactivity of the reagents. sciencemadness.org The indole acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride, leading to the formation of the indol-3-ylglyoxyl chloride intermediate.

In the subsequent step, the in situ generated indol-3-ylglyoxyl chloride is treated with aniline. The aniline, acting as a nucleophile, attacks the acyl chloride, resulting in the formation of the amide bond and yielding this compound. The reaction is generally performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction.

Optimization of this synthetic route often involves careful control of the reaction temperature and the stoichiometry of the reagents to maximize the yield and purity of the final product.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Step | Reagents | Solvent | Temperature | Key Considerations |

| 1. Acylation | Indole, Oxalyl chloride | Diethyl ether | 0 °C to room temperature | Anhydrous conditions are crucial to prevent hydrolysis of oxalyl chloride. |

| 2. Amidation | Indol-3-ylglyoxyl chloride (intermediate), Aniline, Triethylamine | Diethyl ether or Dichloromethane | 0 °C to room temperature | The base is added to scavenge the HCl byproduct. |

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods. For the synthesis of indole derivatives, several green chemistry approaches have been explored. researchgate.net These include the use of microwave irradiation to accelerate reaction times and reduce energy consumption. researchgate.net Additionally, the exploration of greener solvents and catalysts is an active area of research. For instance, one-pot multicomponent reactions are being developed to synthesize complex indole derivatives in a more atom-economical and efficient manner. nih.gov While not specifically detailed for the title compound, these green methodologies offer promising avenues for a more sustainable synthesis of this compound.

Diversification Strategies for Structural Modification

The core structure of this compound offers several positions for structural modification, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Derivatization at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) is a common site for derivatization. N-alkylation can be achieved by treating the parent compound with an alkyl halide in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This allows for the introduction of a variety of alkyl and substituted alkyl groups. Similarly, N-acylation can be performed using acyl chlorides or anhydrides under appropriate conditions. These modifications can significantly influence the physicochemical properties and biological activity of the molecule. acs.orgresearchgate.net

Table 2: Examples of Reagents for N-1 Derivatization

| Derivatization Type | Reagent Examples | Base |

| N-Alkylation | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | Sodium hydride, Potassium carbonate |

| N-Acylation | Acetyl chloride, Benzoyl chloride | Triethylamine, Pyridine |

Substituent Effects on the Phenyl Ring of the N-phenylacetamide Moiety

The phenyl ring of the N-phenylacetamide moiety provides another key position for introducing structural diversity. A wide range of substituted anilines can be used in the final step of the synthesis to introduce various functional groups onto this ring. The electronic nature and position of these substituents can have a profound impact on the molecule's properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring and influence intermolecular interactions. nih.govnih.gov Studies on related N-phenylacetamide derivatives have shown that such substitutions can significantly affect their biological activity. nih.govnih.gov

Table 3: Examples of Substituted Anilines for Diversification

| Substituent | Position | Aniline Derivative |

| Methyl | para | p-Toluidine |

| Methoxy | para | p-Anisidine |

| Chloro | ortho, meta, para | 2-Chloroaniline, 3-Chloroaniline, 4-Chloroaniline |

| Nitro | para | p-Nitroaniline |

Modifications at the Oxoacetamide Bridge

The oxoacetamide bridge is a key structural feature of this compound, and its modification is a critical strategy for modulating biological activity. Research has shown that even subtle changes to this two-carbon linker can significantly impact a compound's properties. Key transformations include selective reductions and homologation.

One common modification is the reduction of the α-keto group to a hydroxyl group. An efficient method for this transformation is the regioselective Friedel-Crafts hydroxyalkylation. ajprd.comresearchgate.net This reaction, when catalyzed by iron(II) sulfate (FeSO₄), smoothly converts N-substituted glyoxylamides in the presence of indoles to the corresponding 2-hydroxy-2-(1H-indol-3-yl)-N-substituted acetamide derivatives in high yields. ajprd.comresearchgate.net This selective reduction introduces a chiral center and alters the electronic and steric properties of the bridge.

Further modifications involve altering the composition of the bridge itself. Studies on related indole-3-glyoxylamides have demonstrated that replacing one of the carbonyl groups with a methylene group (CH₂) can lead to analogs such as 3-(aminoacetyl)indoles or indole-3-acetamides. nih.gov Another approach is homologation, which involves increasing the distance between the two carbonyl groups by introducing one or more carbon spacers. nih.gov These structural changes, while synthetically accessible, have been shown in some contexts, such as for antiprion agents, to result in reduced biological potency, highlighting the structural importance of the intact α-oxoacetamide linker for certain biological targets. nih.gov

Table 1: Examples of Modifications at the Oxoacetamide Bridge

| Modification Type | Reaction / Reagent | Resulting Structure | Yield (%) |

|---|---|---|---|

| Selective Reduction | Friedel-Crafts Hydroxyalkylation (FeSO₄) | 2-hydroxy-2-(1H-indol-3-yl)-N-phenylacetamide | Up to 93% ajprd.comresearchgate.net |

| Carbonyl Removal | Reduction of α-keto or amide carbonyl | 2-(1H-indol-3-yl)-N-phenyl-ethanamine derivatives | Not specified |

| Homologation | Insertion of methylene spacers | 3-(1H-indol-3-yl)-3-oxo-N-phenyl-propanamide | Not specified |

Stereochemical Control in Synthesis of Analogs

The introduction of chirality into analogs of this compound is a key strategy for exploring stereospecific interactions with biological targets. Stereochemical control can be achieved by using chiral starting materials or by employing asymmetric catalytic methods.

A direct method for introducing stereochemistry is through the use of enantiomerically pure building blocks. For instance, in the synthesis of analog libraries, coupling the indole-3-glyoxylyl moiety with a broad range of proteinogenic D- and L-amino acids introduces a defined stereocenter adjacent to the amide nitrogen. nih.gov This approach allows for the systematic evaluation of how stereochemistry at this position influences activity. nih.gov

Asymmetric catalysis offers a more sophisticated approach to controlling stereochemistry. While specific applications to this compound are not extensively documented, related methodologies in indole chemistry demonstrate the potential. Chiral catalysts, such as chiral phosphoric acids or metal complexes, are used to influence the stereochemical outcome of a reaction. rsc.org For example, the asymmetric synthesis of 3-indolylglycine derivatives has been achieved with high diastereoselectivity using a chiral nickel(II) complex as a glycine equivalent, which then reacts with indoles. rsc.org This demonstrates that stereocontrol can be exerted at the α-carbon of the oxoacetamide bridge. Similarly, chiral Brønsted acid catalysts have been employed to synthesize C₂-symmetric spirocyclic indole-containing architectures, showcasing the power of asymmetric catalysis in creating complex, chiral indole derivatives. nih.gov

Table 2: Strategies for Stereochemical Control

| Strategy | Method | Example | Outcome |

|---|---|---|---|

| Chiral Building Blocks | Amidation with enantiopure amines | Coupling of indole-3-glyoxylyl chloride with D- or L-amino acid esters | Diastereomeric products with defined stereochemistry nih.gov |

| Asymmetric Catalysis | Chiral Metal Complex | Oxidative heterocoupling of a chiral Ni(II)-glycine complex with indoles | High diastereoselectivity for 3-indolylglycine derivatives rsc.org |

| Asymmetric Catalysis | Chiral Brønsted Acid | Condensation of indoles with ketones | Enantioselective formation of C₂-symmetric spirocyclic indoles nih.gov |

Advanced Synthetic Techniques for Analog Libraries

The development of new therapeutic agents often requires the screening of large numbers of structurally related compounds. Advanced synthetic techniques, such as parallel synthesis, combinatorial chemistry, and solid-phase synthesis, are employed to efficiently generate libraries of this compound analogs.

Parallel Synthesis Approaches

Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the simultaneous synthesis of a large number of individual compounds in a spatially separated manner, often using multi-well plates. researchgate.net This methodology is well-suited for the synthesis of indole-3-glyoxylamide (B122210) libraries. The typical synthetic route involves a convergent "two-component" assembly where a common intermediate, 2-(1H-indol-3-yl)-2-oxoacetyl chloride (indole-3-glyoxylyl chloride), is prepared and then distributed into an array of reaction vessels. acs.orgmdpi.com Each vessel contains a different primary or secondary amine, allowing for the rapid generation of a diverse set of N-substituted amides. mdpi.com This approach has been successfully used to create libraries of dozens of distinct analogs for structure-activity relationship (SAR) studies. nih.govacs.org The purification of these libraries can also be streamlined using parallel purification techniques like preparative high-performance liquid chromatography (HPLC). nih.gov

Combinatorial Chemistry in Library Generation

Combinatorial chemistry employs principles of parallel synthesis to generate large and diverse libraries of compounds. For the indole-3-glyoxylamide scaffold, this involves the combination of diverse sets of building blocks. For example, a library can be constructed by reacting a collection of substituted indoles with oxalyl chloride to generate a set of indole-3-glyoxylyl chloride intermediates. nih.gov This panel of intermediates can then be reacted with a large and diverse library of amines to rapidly produce a matrix of final products. mdpi.com This strategy allows for the systematic exploration of chemical space around the core scaffold by varying substituents on the indole ring, the indole nitrogen, and the N-phenylacetamide moiety. This approach was famously used to synthesize a library of indole-3-glyoxylamides that were evaluated as potential antiprion agents, leading to the identification of potent lead compounds. ajprd.com

Solid-Phase Synthesis Considerations

Solid-phase synthesis offers significant advantages for library production, including the simplification of purification, which often involves simple filtration and washing of the polymer support, and the ability to drive reactions to completion by using excess reagents. While a complete solid-phase synthesis of this compound is not prominently detailed in the literature, the principles are well-established from solid-phase peptide synthesis (SPPS) and related indole chemistry.

A hypothetical solid-phase approach would involve anchoring either the indole or the N-phenylacetamide precursor to a solid support. For example, an N-protected indole-5-carboxylic acid could be attached to a resin like Wang or 2-chlorotrityl resin. Following deprotection, the solid-supported indole could be acylated at the 3-position with an oxalyl chloride monoester. The resulting α-keto acid could then be activated and coupled with a diverse range of amines. Alternatively, an amine-functionalized resin (e.g., Rink amide resin) could be used to directly synthesize the terminal amide bond. The final compounds would then be cleaved from the resin, typically under acidic conditions (e.g., with trifluoroacetic acid), purified, and characterized. This approach avoids intermediate purification steps and is amenable to automation, making it a powerful tool for generating large libraries of indole-3-glyoxylamide analogs.

Biological Evaluation in Preclinical Research Models: in Vitro Studies

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are fundamental in the primary screening and characterization of novel chemical entities. For the indole-3-glyoxylamide (B122210) scaffold, these assays have been pivotal in identifying promising lead compounds with anticancer, antiviral, and other pharmacological activities.

Derivatives of the 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide framework have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. For instance, a series of N-aryl(indol-3-yl)glyoxamides have been synthesized and evaluated for their antitumor properties. One of the most potent derivatives, 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide, exhibited impressive half-maximal inhibitory concentrations (IC₅₀) against several cancer cell lines, as detailed in the table below. ajprd.com

| Compound | HeLa/KB (Cervix Carcinoma) IC₅₀ (nM) | L1210 (Murine Leukemia) IC₅₀ (nM) | SKOV3 (Ovarian Carcinoma) IC₅₀ (nM) |

| 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide | 39 | 51 | 11 |

This table showcases the potent in vitro anticancer activity of a specific indole-3-glyoxylamide derivative across different cancer cell lines.

Furthermore, the antiproliferative effects of β-carboline indol-3-yl-glyoxylamide hybrids have been investigated. Compound 24 from this series was identified as the most potent, with IC₅₀ values ranging from 4.37 to 10.36 μM across various human cancer cell lines, and it displayed good selectivity for cancer cells over healthy cells. nih.gov

The inhibitory activity of indole-3-glyoxylamide derivatives extends to specific enzymes implicated in various diseases. For example, a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives were synthesized and evaluated as potential α-amylase inhibitors. The compound with a halogen substitution on the phenyl ring was found to be the most active. nih.gov

In the realm of viral diseases, derivatives of 2-((1H-indol-3-yl)thio)-N-phenylacetamide have been identified as potent dual inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov These compounds are believed to exert their antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp). nih.gov Further studies on SARS-CoV-2 have also shown that certain 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides can inhibit the viral RdRp, with the most promising candidate, 6-72-2a, exhibiting an EC₅₀ value of 1.41 μM. nih.gov

| Compound | Target Enzyme/Process | Virus | Activity (EC₅₀) |

| 14'c | RdRp | RSV/IAV | Low micromolar to sub-micromolar |

| 14'e | RdRp | RSV/IAV | Low micromolar to sub-micromolar |

| 6-72-2a | RdRp | SARS-CoV-2 | 1.41 μM |

| 4-46b | RdRp | HCoV-OC43 | 1.13 μM |

This table presents the half-maximal effective concentration (EC₅₀) values of selected 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives against the RNA-dependent RNA polymerase (RdRp) of different viruses.

While direct receptor binding studies for this compound are not extensively reported, research on structurally related indole-2-carboxamides has revealed significant interactions with the cannabinoid CB1 receptor. nih.govnih.gov These compounds have been identified as allosteric modulators, meaning they bind to a site on the receptor distinct from the primary (orthosteric) binding site, thereby modulating the receptor's activity. One such modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, demonstrated a high binding cooperativity factor. nih.gov This suggests that the indole (B1671886) scaffold can be a valuable template for developing molecules that fine-tune receptor function.

Indole-3-glyoxylamide derivatives have been shown to modulate key cellular pathways, particularly those involved in cell division and survival. A notable example is Indibulin, a compound that disrupts microtubule dynamics, leading to cell cycle arrest at the metaphase and subsequent apoptosis. ajprd.comnih.gov This mechanism is crucial for its anticancer activity. The ability of Indibulin to inhibit tubulin polymerization has been demonstrated in multiple studies. acs.orgnih.gov

| Compound ID | Cell Line | Phenotypic Outcome | Activity |

| 65 | - | Inhibition of HIV-1 gp120/CD4 interaction | Potent inhibition of HIV-1 infection |

| A1 | Xanthomonas oryzae pv. Oryzae | Antibacterial | EC₅₀ of 156.7 µM |

| A23 | Meloidogyne incognita | Nematicidal | 100% mortality at 500 μg/mL |

This table illustrates the outcomes of phenotypic screening of various indole-acetamide derivatives in different biological systems.

Mechanistic Studies at the Cellular Level

Mechanistic studies have provided deeper insights into how these compounds exert their biological effects. For the antiviral derivative 4-49C, a 2-((1H-indol-3-yl)thio)-N-phenylacetamide, time-of-addition analyses revealed that it acts as an inhibitor of membrane fusion, a critical step in the entry of RSV into host cells. semanticscholar.orgresearchgate.net In contrast, another derivative, 1-HB-63, was found to function at the stage of RSV genome replication/transcription. semanticscholar.orgresearchgate.net

In the context of cancer, the anticancer activity of some indole-3-glyoxylamides has been linked to their ability to bind to DNA and inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. nih.gov

Investigations into Intracellular Signaling Cascades

While direct studies on the effects of this compound on specific intracellular signaling cascades are not extensively documented, research on analogous compounds provides valuable insights. For instance, a study on novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, which share the core indol-3-yl-2-oxoacetamide structure, has shed light on their pro-apoptotic mechanisms. One of the most potent compounds from this series was found to induce apoptosis in HepG2 (liver cancer) cells through a caspase-8-dependent pathway. nih.gov This suggests that the compound may interact with components of the extrinsic apoptosis pathway, which is initiated by the activation of death receptors on the cell surface, leading to the recruitment and activation of caspase-8.

The activation of caspase-8 initiates a downstream cascade involving the cleavage and activation of executioner caspases, such as caspase-3, ultimately leading to the dismantling of the cell. nih.gov The observation that this process was not significantly dependent on caspase-9 suggests a lesser involvement of the intrinsic, mitochondria-mediated apoptosis pathway in this specific context. nih.gov

Assessment of Gene Expression Regulation (e.g., RT-qPCR, RNA-Seq)

Currently, there is a lack of publicly available research data from techniques such as RT-qPCR or RNA-Seq that specifically details the effects of this compound on global or targeted gene expression. Such studies would be invaluable in identifying the genes and genetic pathways that are modulated by the compound, providing a more comprehensive understanding of its molecular mechanism of action. Future research employing these methodologies would be essential to map the transcriptomic changes induced by this compound in various cell types.

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Proteomics)

Analysis of protein expression and post-translational modifications provides critical information about the cellular response to a chemical compound. In the case of the structurally related N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, Western blot analysis has been instrumental in elucidating their pro-apoptotic effects.

A notable finding was the time- and dose-dependent cleavage of poly(ADP-ribose) polymerase (PARP) in HepG2 cells treated with a lead compound from this series. nih.gov PARP is a key cellular enzyme involved in DNA repair, and its cleavage by activated caspase-3 is a hallmark of apoptosis. This event prevents the cell from repairing DNA damage and facilitates the apoptotic process.

Furthermore, the study demonstrated a dose-dependent increase in the activity of caspase-3 and caspase-8, while the activity of caspase-9 was largely unaffected. nih.gov This was determined using caspase activity assays, which measure the proteolytic activity of these key apoptosis-mediating enzymes. These findings strongly suggest that the apoptotic pathway induced by these indol-3-yl-2-oxoacetamide derivatives is primarily mediated through the extrinsic pathway.

| Protein Target | Analytical Method | Observed Effect in HepG2 Cells | Reference |

| Poly(ADP-ribose) polymerase (PARP) | Western Blot | Time- and dose-dependent cleavage | nih.gov |

| Caspase-3 | Caspase Activity Assay | Dose-dependent increase in activity | nih.gov |

| Caspase-8 | Caspase Activity Assay | Dose-dependent increase in activity | nih.gov |

| Caspase-9 | Caspase Activity Assay | Little to no effect on activity | nih.gov |

This table presents data for N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, which are structurally related to this compound.

Subcellular Localization Studies

There is currently no available research that has specifically investigated the subcellular localization of this compound or its direct cellular targets. Techniques such as immunofluorescence or the use of fluorescently tagged compound analogs would be necessary to determine where the compound accumulates within the cell and where it interacts with its molecular partners. This information would be critical in further refining our understanding of its mechanism of action.

Apoptosis and Cell Cycle Modulation in Disease Models (e.g., cancer cell lines)

The induction of apoptosis and modulation of the cell cycle are key strategies in the development of anti-cancer agents. As previously mentioned, derivatives of the 2-(1H-indol-3-yl)-2-oxoacetamide scaffold have demonstrated the ability to induce apoptosis in cancer cells. nih.gov The study on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives showed potent anti-proliferative activity against several human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). nih.gov

The most active compound in this series exhibited a half-maximal inhibitory concentration (IC50) of 10.56 ± 1.14 μM against HepG2 cells. nih.gov The induction of apoptosis in these cells was confirmed by the activation of the caspase cascade, as detailed in the preceding sections.

| Cell Line | Cancer Type | Observed Effect | Reference |

| HeLa | Cervical Cancer | Anti-proliferative activity | nih.gov |

| MCF7 | Breast Cancer | Anti-proliferative activity | nih.gov |

| HepG2 | Liver Cancer | Potent anti-proliferative activity (IC50 = 10.56 ± 1.14 μM) and induction of apoptosis | nih.gov |

This table presents data for N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, which are structurally related to this compound.

Specific In Vitro Biological Activity Contexts (Hypothetical Research Avenues)

Based on the known biological activities of indole-containing compounds, several hypothetical research avenues can be proposed for this compound.

Antiprotozoal Activity in Parasite Cultures

The indole nucleus is a common scaffold in compounds with a wide range of pharmacological activities, including antimicrobial and antiprotozoal effects. While there is no specific data on the antiprotozoal activity of this compound, the broader class of indole derivatives has been investigated for such properties. Therefore, it is a plausible hypothesis that this compound could exhibit activity against various parasitic protozoa.

Future in vitro studies could explore the efficacy of this compound against cultures of parasites such as Plasmodium falciparum (the causative agent of malaria), Trypanosoma cruzi (the causative agent of Chagas disease), and Leishmania species (the causative agents of leishmaniasis). Such research would involve determining the compound's inhibitory concentration against these parasites and assessing its selectivity by comparing its activity against parasitic cells versus mammalian cells.

Anti-inflammatory Pathways in Immune Cell Models

The indole nucleus is a common scaffold in compounds exhibiting anti-inflammatory properties. researchgate.net Derivatives of the indole-3-glyoxylamide structure have been investigated for their ability to modulate inflammatory pathways in immune cells, such as macrophages. These cells play a pivotal role in the initiation and propagation of inflammatory responses, primarily through the production of pro-inflammatory cytokines and mediators.

Research on related indole derivatives has demonstrated significant anti-inflammatory potential. For instance, a series of 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides, which share the core indole structure, have been shown to suppress the production of interleukin-6 (IL-6) in macrophage-like cells. nih.gov In these studies, the compounds did not exhibit significant cytotoxicity to the macrophages, suggesting a specific anti-inflammatory action. nih.gov The mechanism for this effect was linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression, as evidenced by the reduced phosphorylation of the p65 subunit and repressed expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Furthermore, another structurally related indole derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, has been evaluated for its anti-inflammatory effects. In vivo models, which often correlate with in vitro cellular responses, showed that this compound significantly decreased the levels of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), IL-6, interleukin-17 (IL-17), and interferon-gamma (IFN-γ). nih.gov The modulation of these cytokines is a critical aspect of controlling inflammatory cascades. The study suggested that the anti-inflammatory action may involve the nitric oxide pathway. nih.gov

While these findings are for related indole structures and not for this compound itself, they strongly suggest that this class of compounds possesses the chemical features necessary for anti-inflammatory activity. The data from these related compounds are summarized in the table below.

| Compound Class/Derivative | Cell Model | Key Anti-inflammatory Findings | Reference |

| 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides | Macrophages | - 3-fold better IL-6 suppression compared to LBH589·HCl- Repressed expression of iNOS and COX-2- Reduced phosphorylation of p65 (NF-κB pathway) | nih.gov |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Peritoneal exudate cells (in vivo) | - Significantly decreased levels of IL-6, TNF-α, IL-17, and IFN-γ | nih.gov |

This table presents data from structurally related compounds to infer the potential activity of this compound.

Neuropharmacological Effects in Neuronal Cell Cultures

The indole moiety is also a key feature in many compounds with neuropharmacological activity, including neuroprotective effects. nih.gov The evaluation of such effects in neuronal cell cultures is a critical step in identifying potential therapeutic agents for neurodegenerative diseases. These in vitro models allow for the investigation of a compound's ability to protect neurons from various insults, such as oxidative stress and excitotoxicity.

Studies on synthetic indole-phenolic compounds have demonstrated significant neuroprotective properties in human neuroblastoma SH-SY5Y cells, a widely used model in neurobiology research. nih.gov These compounds were effective in protecting the cells from cytotoxicity induced by hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress. nih.gov The neuroprotective mechanism was attributed to their antioxidant and metal-chelating properties. nih.gov

Another related compound, Indole-3-carbinol (I3C), has shown neuroprotective effects in a model of cerebral ischemia/reperfusion. nih.gov I3C was found to modulate the Nrf2-mediated antioxidant response and restore chaperone activity, which are crucial for maintaining protein homeostasis and protecting against oxidative damage in neuronal cells. nih.gov

Furthermore, research on indol-3-ylglyoxylamide derivatives has highlighted their potential to modulate processes involved in neurodegeneration. For example, certain compounds in this class were found to modulate inflammatory and apoptotic processes in a photoreceptor-like cell line subjected to lipopolysaccharide (LPS)-induced degeneration, with effects mediated by neurosteroids. nih.gov

The assessment of neuronal cell viability is a fundamental aspect of these neuropharmacological studies. Common methods include the MTT assay, which measures mitochondrial function, and the lactate (B86563) dehydrogenase (LDH) assay, which assesses cell membrane integrity. nih.govnih.gov

The table below summarizes the neuroprotective findings for these related indole compounds.

| Compound Class/Derivative | Cell Model | Key Neuropharmacological Findings | Reference |

| Indole-phenolic compounds | SH-SY5Y neuroblastoma cells | - Protected against H₂O₂-induced cytotoxicity- Possessed antioxidant and metal-chelating properties | nih.gov |

| Indole-3-carbinol (I3C) | Cerebral ischaemia/reperfusion model | - Modulated Nrf2-mediated antioxidant response- Restored chaperone activity | nih.gov |

| Indol-3-ylglyoxylamide derivatives | 661W photoreceptor-like cells | - Modulated inflammatory and apoptotic processes in LPS-induced degeneration | nih.gov |

This table presents data from structurally related compounds to infer the potential activity of this compound.

Although direct experimental data for this compound are not yet available in the public domain, the consistent anti-inflammatory and neuroprotective activities observed in a range of structurally similar indole derivatives provide a strong rationale for its further investigation in these therapeutic areas.

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Pharmacophores and Structural Motifs

The fundamental pharmacophore of the indol-3-ylglyoxylamide scaffold consists of three key components:

The Indole (B1671886) Ring: This planar, aromatic heterocyclic system is a crucial element. The nitrogen atom's lone pair contributes to the ring's aromaticity, and the N-H proton is a key hydrogen bond donor, which can be critical for anchoring the molecule to its biological target. nih.gov The aromatic surface of the indole ring can also participate in π–π stacking or cation–π interactions with receptor sites.

The Glyoxylamide Linker (-CO-CO-NH-): This linker is not merely a spacer but plays an active role in biological interactions. It contains both hydrogen bond donors (N-H) and acceptors (C=O), allowing for multiple points of interaction with target proteins. The vicinal dicarbonyl system imparts a specific conformational and electronic character that is vital for activity. In some cases, this moiety has been shown to be crucial for binding to targets such as DNA and inhibiting enzymes like topoisomerases. nih.gov

The N-Phenyl Moiety: This terminal aromatic ring provides an additional site for interaction, often through hydrophobic or van der Waals forces. Its substitution pattern allows for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to enhance potency and selectivity.

Impact of Indole Ring Substitution on Biological Activity

Modifications to the indole ring have a profound effect on the biological activity of this class of compounds. The position, number, and nature of substituents are critical determinants of potency and target selectivity.

For instance, in the development of aromatase inhibitors, the position of electron-withdrawing groups (EWGs) on the indole ring is a key factor. A nitrile (-CN) group at the C-3 position of a 2-aryl indole resulted in more potent inhibition than when it was placed at the C-5 position. nih.gov Conversely, for a series of bis-indoles with sulfonamide substitutions, electron-donating groups (EDGs) like a methoxy group were found to be more effective than EWGs. nih.gov This highlights that the optimal substitution depends on the specific biological target and the rest of the molecular structure.

Studies on indole-based tubulin polymerization inhibitors have also demonstrated the importance of substitution. A series of indole-3-glyoxylamides showed that modifications at the N-1 position of the indole ring are a viable strategy for developing new microtubule-targeting agents. acs.org

Table 1: Effect of Indole Ring Substitution on Biological Activity

| Compound Series | Target | Substitution Pattern | Impact on Activity | Reference |

|---|---|---|---|---|

| 2-Aryl Indoles | Aromatase | -CN at C-3 vs. C-5 | C-3 substitution showed higher potency (IC50 = 1.61 µM vs. 3.34 µM). | nih.gov |

| Bis- and Tris-Indoles | Aromatase | Methoxy (EDG) vs. EWG | Activity decreased when an EWG was used instead of a methoxy group. | nih.gov |

| Indole Aryl Sulfonamides | Aromatase | Attachment at C-5 vs. C-3/C-6 | Attachment of aryl sulfonamide at C-5 was optimal; potency was lost at C-3 or C-6. | nih.gov |

Role of the N-Phenyl Moiety in Ligand-Target Interactions

The N-phenyl group serves as a critical interaction domain and a site for optimization. Substituents on this ring can modulate lipophilicity, electronic distribution, and steric bulk, thereby influencing target binding and pharmacokinetic properties.

In a study of indolyl oxoacetamides as pancreatic lipase (B570770) inhibitors, substitutions on the N-aryl ring significantly impacted inhibitory activity. For example, introducing a 4-chloro-3-nitro-phenyl group (compound 8d ) or a 2,4-dinitrophenyl group (compound 8c ) resulted in potent inhibition, with IC50 values of 4.53 µM and 5.12 µM, respectively. nih.gov This suggests that electron-withdrawing substituents on the phenyl ring are favorable for this specific target. Similarly, for N-phenylacetamide derivatives targeting bacteria, halogenated para-substituted phenyl rings (e.g., 4-chloro, 4-fluoro) were among the most active, which was attributed to high lipophilicity that aids in crossing the bacterial cell membrane. nih.govmdpi.com

Table 2: Effect of N-Phenyl Substitution on Pancreatic Lipase Inhibition

| Compound | N-Aryl Substituent | IC50 (µM) |

|---|---|---|

| 8d | 4-Chloro-3-nitrophenyl | 4.53 |

| 8c | 2,4-Dinitrophenyl | 5.12 |

| Orlistat (Standard) | - | 0.99 |

Data sourced from a study on indolyl oxoacetamide analogs. nih.gov

Rational Design Strategies for Enhanced Potency and Selectivity

Building upon the foundational SAR, several rational design strategies can be employed to optimize the 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide scaffold.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry. mdpi.combohrium.com For the indole scaffold, several bioisosteric replacements have been explored to improve properties like metabolic stability or to circumvent existing patents.

Common bioisosteres for the indole ring include:

Indazole: This isomer of indole, where a nitrogen atom is moved from the 1- to the 2-position of the five-membered ring, has been successfully used to develop potent serotonin 5-HT3 receptor antagonists. acs.org

This strategy was successfully applied in the development of a potent and selective PI3Kδ inhibitor, where bioisosteric replacement of an indole scaffold led to a compound with an IC50 of 1 nM and favorable pharmacokinetic profiles. researchgate.netnih.gov

The flexibility of the oxoacetamide linker allows the molecule to adopt different conformations. Restricted rotation around the amide bond can lead to the existence of syn and anti rotamers. manchester.ac.uk X-ray crystallography studies of related indol-3-yl-glyoxalylamides have revealed a syn conformation stabilized by an intramolecular N-H···O hydrogen bond between the amide N-H and the adjacent ketone oxygen. manchester.ac.uk

Understanding and controlling these conformational preferences is a key design strategy. Introducing steric bulk or creating cyclic analogs can lock the molecule into a specific, more active conformation, thereby increasing potency and reducing off-target effects. For example, a strategy of reducing aromatic ring count and increasing saturation was employed in a series of indole-3-glyoxylamides to improve aqueous solubility and other drug-like properties. acs.org Analyzing the conformational landscape helps in designing molecules that present the key pharmacophoric elements in the optimal orientation for binding to the target.

Scaffold Hopping and Mimicry

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel molecular backbones that can retain the biological activity of a known active compound. This approach is particularly valuable for generating new intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges associated with the original scaffold.

In the context of the indole-3-glyoxylamide (B122210) core, scaffold hopping can involve the replacement of the indole ring with other bicyclic or heterocyclic systems that can spatially orient key pharmacophoric features in a similar manner. The goal is to mimic the essential interactions of the original scaffold with its biological target. For instance, the indole's ability to participate in hydrogen bonding (via the N-H group) and hydrophobic interactions (via the aromatic surface) is a key consideration.

Examples of bioisosteric replacements for the indole scaffold in various drug discovery programs include:

Indazole: This isomer of indole repositions one of the nitrogen atoms within the five-membered ring. This can alter the hydrogen bonding vector and the electronic properties of the ring system, potentially leading to altered selectivity or improved binding affinity for the target.

Benzimidazole: By replacing the pyrrole ring of indole with an imidazole ring, different hydrogen bonding patterns and electronic distributions are introduced.

Azaindoles: Incorporating a nitrogen atom into the six-membered ring of the indole scaffold can enhance solubility and introduce additional points for hydrogen bonding, which can be advantageous for improving drug-like properties.

While specific examples of scaffold hopping applied directly to this compound are not extensively documented in publicly available literature, the principle has been successfully applied to other indole-containing compounds. For example, in the development of dual MCL-1/BCL-2 inhibitors, scaffold hopping from an indole-2-carboxylic acid core to an indazole framework has been a successful strategy. This demonstrates the feasibility of replacing the indole scaffold while maintaining or even enhancing biological activity.

Molecular mimicry with the this compound scaffold would involve designing new molecules that replicate the spatial arrangement of its key functional groups. The central glyoxamide linker, with its two carbonyl groups, and the terminal phenyl ring are crucial elements for interaction with biological targets. Any successful mimic would need to present analogous functionalities with similar steric and electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern biological response.

Development of Predictive QSAR Models

The development of predictive QSAR models for derivatives of this compound involves a systematic process. Initially, a dataset of compounds with known biological activities (e.g., IC50 or EC50 values) is compiled. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformation. A wide range of molecular descriptors, which are numerical representations of various chemical and physical properties, are calculated for each molecule. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical, among others.

Feature selection is a critical step to identify the most relevant descriptors that correlate with the observed biological activity. Techniques such as genetic algorithms (GA) are often employed for this purpose. Once the key descriptors are selected, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms such as Artificial Neural Networks (ANN).

A notable example is the development of 2D and 3D-QSAR models for a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as inhibitors of the influenza A virus. bohrium.comresearchgate.net In this study, Genetic Function Approximation (GFA) was used to select the most pertinent descriptors for the 2D-QSAR model. For the 3D-QSAR models, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity.

The following table summarizes the key aspects of a developed QSAR model for anti-influenza A virus activity of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives. bohrium.comresearchgate.net

| Model Type | Statistical Method | Key Descriptors/Fields | Application |

| 2D-QSAR | GFA-MLR, GFA-ANN | Topological, electronic, and physicochemical descriptors | Predicting anti-IAV activity |

| 3D-QSAR | CoMFA, CoMSIA | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | Guiding the design of more potent inhibitors |

Validation and Interpretation of QSAR Data

The validation of a QSAR model is arguably the most crucial step, as it determines the reliability and predictive power of the model. Validation is typically performed through internal and external procedures.

Internal validation assesses the robustness and stability of the model using the initial training dataset. A common method is the leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. The cross-validated correlation coefficient (q²) is a key metric from this process, with a value greater than 0.5 generally considered indicative of a robust model.

External validation evaluates the model's ability to predict the activity of compounds that were not used in its development. The initial dataset is typically split into a training set (for model building) and a test set (for validation). The model's predictive performance on the test set is assessed using parameters like the predicted correlation coefficient (R²pred). A high R²pred value suggests that the model has good predictive ability for new compounds.

The following table presents the statistical parameters used to validate the QSAR models for the anti-influenza A virus activity of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives. bohrium.comresearchgate.net

| Model | r² (training set) | q² (cross-validation) | R² (test set) |

| GFA-MLR | 0.8861 | 0.7864 | Not Reported |

| GFA-ANN | 0.8980 | 0.8884 | Not Reported |

| CoMFA_SE | 0.925 | 0.59 | Not Reported |

| CoMSIA_EAD | 0.929 | 0.767 | Not Reported |

Interpretation of QSAR data provides valuable insights for rational drug design. For instance, the descriptors identified in a 2D-QSAR model can highlight the importance of specific molecular properties, such as lipophilicity or electronic features at certain positions of the scaffold. The contour maps generated from 3D-QSAR studies offer a more intuitive visualization of the structure-activity relationships. Green contours in a CoMFA steric map, for example, indicate regions where bulky substituents are favored, while yellow contours suggest that steric hindrance in those areas is detrimental to activity. Similarly, blue and red contours in electrostatic maps highlight areas where positive and negative charges, respectively, are preferred. This information guides medicinal chemists in designing new analogs of this compound with potentially improved biological activity.

Target Identification and Mechanistic Elucidation

Biochemical Target Engagement Studies

Biochemical assays are fundamental in directly assessing the physical interaction between a compound and its protein targets. These methods provide quantitative data on binding affinity and kinetics.

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. creative-biolabs.com The principle involves immobilizing the compound of interest, in this case, 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide, onto a solid support to create an "affinity matrix." rsc.org This matrix then acts as a bait to capture proteins that specifically bind to the compound.

In a typical workflow, the cell lysate is passed over the affinity column. Proteins with an affinity for the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted, separated (commonly by SDS-PAGE), and identified using mass spectrometry. nih.gov Photo-affinity probes, which incorporate a photoreactive group, can also be used to form a covalent bond between the compound and its target upon UV irradiation, strengthening the interaction for subsequent purification. nih.gov

While specific data for this compound is not available, a hypothetical outcome of such an experiment is presented in Table 1.

Table 1: Illustrative Data from an Affinity Chromatography-Mass Spectrometry Experiment for this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Protein ID (UniProt) | Protein Name | Peptide Count | Score | Potential Role |

|---|---|---|---|---|

| P07333 | Tubulin alpha-1A chain | 25 | 1543 | Cytoskeletal regulation, cell division |

| Q13541 | Serine/threonine-protein kinase PLK1 | 12 | 876 | Cell cycle control |

| P04637 | Cellular tumor antigen p53 | 8 | 541 | Tumor suppression |

Thermal shift assays are based on the principle that the binding of a ligand to a protein increases its thermal stability. nih.gov This stabilization can be monitored by measuring the protein's melting temperature (Tm), the temperature at which half of the protein population is unfolded. An increase in Tm in the presence of a compound is indicative of a direct binding interaction. nih.gov

Differential Scanning Fluorimetry (DSF) is a high-throughput method for conducting TSA. It uses a fluorescent dye that binds to hydrophobic regions of proteins, which become exposed as the protein unfolds. The fluorescence intensity is measured as the temperature is gradually increased, and the Tm is determined from the resulting melting curve. The cellular thermal shift assay (CETSA) adapts this principle for use in a cellular environment, allowing for the confirmation of target engagement in a more physiologically relevant context. researchgate.netspringernature.com

Table 2 illustrates the type of data that would be generated from a TSA/DSF experiment.

Table 2: Hypothetical Thermal Shift Assay Data for this compound with Potential Target Proteins This table is for illustrative purposes only and does not represent actual experimental data.

| Target Protein | Tm without Compound (°C) | Tm with Compound (°C) | ΔTm (°C) | Conclusion |

|---|---|---|---|---|

| Tubulin | 58.2 | 62.5 | +4.3 | Significant Stabilization (Binding) |

| PLK1 | 61.5 | 64.1 | +2.6 | Moderate Stabilization (Binding) |

| HSA (Control) | 65.0 | 65.1 | +0.1 | No Significant Stabilization (No Binding) |

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. denovobiolabs.combioascent.com It measures changes in the refractive index at the surface of a sensor chip to which a target protein (the ligand) is immobilized. The compound of interest (the analyte) is then flowed over the surface. technologynetworks.com

The resulting sensorgram provides a wealth of information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. biotechniques.com This detailed kinetic profile is invaluable for understanding the nature of the compound-target interaction.

A hypothetical set of SPR data for this compound is shown in Table 3.

Table 3: Illustrative Surface Plasmon Resonance (SPR) Kinetic Data for the Interaction of this compound with a Target Protein This table is for illustrative purposes only and does not represent actual experimental data.

| Target Protein | ka (M-1s-1) | kd (s-1) | KD (nM) | Interpretation |

|---|---|---|---|---|

| Tubulin | 1.5 x 105 | 3.0 x 10-4 | 2.0 | High-affinity interaction |

| PLK1 | 8.0 x 104 | 4.0 x 10-3 | 50.0 | Moderate-affinity interaction |

Functional Genomics Approaches for Target Validation

Once potential targets are identified, functional genomics approaches are employed to validate their role in the compound's observed biological effects. These techniques involve genetically modifying cells to alter the expression of the target gene and then assessing the impact on the compound's activity.

The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for the precise knockout or modification of specific genes. nih.gov To validate a potential target of this compound, a cell line can be engineered to lack the gene encoding the target protein. If the compound's activity is diminished or abolished in these knockout cells compared to wild-type cells, it provides strong evidence that the protein is a relevant target. biocompare.com

CRISPR-based screening, where a library of guide RNAs targets thousands of genes, can also be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby revealing its targets and associated pathways. xjtu.edu.cnfrontiersin.org

Table 4 presents a hypothetical outcome of a CRISPR/Cas9-based target validation study.

Table 4: Hypothetical Results of a Cell Viability Assay Following Treatment with this compound in CRISPR/Cas9-Edited Cell Lines This table is for illustrative purposes only and does not represent actual experimental data.

| Cell Line | IC50 of Compound (µM) | Fold Change in IC50 | Conclusion |

|---|---|---|---|

| Wild-Type | 1.5 | - | Baseline activity |

| Tubulin Knockout | > 50 | > 33.3 | Target validated (resistance observed) |

| Control Gene Knockout | 1.6 | 1.07 | No significant change |

RNA interference (RNAi) is another powerful technique for target validation that involves silencing gene expression at the mRNA level. nih.gov Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) designed to be complementary to the mRNA of the target gene are introduced into cells, leading to the degradation of the mRNA and a reduction in the corresponding protein levels. annualreviews.org

Similar to CRISPR-based approaches, if the knockdown of a specific gene leads to a change in cellular sensitivity to this compound, it implicates that gene product as a target. nih.gov Genome-wide RNAi screens can be performed to systematically assess the contribution of numerous genes to the compound's activity. igert.org

Investigation of Downstream Biological Pathways

No studies were found that performed proteomics analysis on cells, tissues, or organisms exposed to this compound. Consequently, there is no available data on the protein expression changes or the biological pathways that might be modulated by this compound. Techniques such as mass spectrometry-based proteomics, which are crucial for identifying and quantifying protein-level alterations and mapping cellular responses, have not been applied to this specific molecule according to the available literature.

Similarly, the scientific literature lacks any metabolomics studies investigating the effects of this compound. Such studies would involve the global profiling of endogenous small-molecule metabolites to identify any biochemical perturbations caused by the compound. As a result, there is no information on how this compound might alter metabolic pathways within a biological system.

There is a corresponding absence of research on the transcriptomic effects of this compound. Transcriptomic analyses, such as microarray or RNA-sequencing, would provide insights into how this compound might alter gene expression on a global scale. Without such studies, it is not possible to determine which genes or signaling pathways are activated or suppressed upon exposure to this compound.

Due to the lack of research in these areas, no data tables or detailed research findings can be provided.

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target. These methods use a set of active molecules to infer the necessary structural features, or pharmacophore, required for biological activity, even when the three-dimensional structure of the target is unknown.

Pharmacophore modeling is a cornerstone of LBDD, focusing on the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This model then serves as a 3D query for virtual screening of large compound databases to identify new molecules with potential activity.

For the indole (B1671886) glyoxylamide class, to which 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide belongs, pharmacophore modeling has been successfully applied. In one study, a 4D-QSAR (Quantitative Structure-Activity Relationship) model was developed for a series of indole glyoxamide derivatives acting as HIV-1 attachment inhibitors. The resulting pharmacophore highlighted key features for activity, including hydrogen bond donors and acceptors, as well as lipophilic regions located at the indole nitrogen, the carbonyl groups of the glyoxylamide linker, and an associated piperazine (B1678402) ring. This model proved effective in predicting the biological activity of new compounds. jcsp.org.pk

In another example, structure-based virtual screening, a technique often used in conjunction with pharmacophore models, was employed to discover novel tubulin polymerization inhibitors. This hierarchical screening of a library containing around 100,000 compounds led to the identification of indole-3-glyoxylamides as a promising class of anticancer agents. ajprd.com These studies underscore the power of virtual screening to sift through vast chemical space and pinpoint novel scaffolds for therapeutic development. dovepress.comajprd.com

Similarity searching and clustering are fundamental cheminformatics techniques used to navigate and organize large chemical datasets. nih.gov The principle of similarity searching is that molecules with similar structures are likely to have similar biological activities. Clustering groups compounds into families based on their structural similarity, which helps in analyzing chemical diversity and identifying representative scaffolds for further investigation. researchgate.net

These methods are particularly valuable in the exploration of privileged scaffolds like the indole core. nih.gov By searching for analogs of a known active compound, such as this compound, researchers can identify related molecules with potentially improved properties. Clustering large databases of compounds allows for the selection of a diverse set of indole derivatives for screening, ensuring a broader exploration of the chemical space around this important core structure. nih.govnih.gov For instance, the analysis of compound libraries can reveal the redundancy of certain structural motifs and highlight unique scaffolds, thereby optimizing the efficiency of high-throughput screening campaigns. researchgate.net

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design (SBDD) utilizes the 3D structural information of the biological target, typically a protein, to design and optimize ligands. This approach allows for a more rational design process, aiming to achieve high-affinity and selective binding.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the binding mode of active compounds and to screen virtual libraries for potential hits. Numerous studies have employed molecular docking to investigate the interactions of this compound analogs with various protein targets.

For example, a series of indole glyoxylamide analogues were synthesized and evaluated as pancreatic lipase (B570770) inhibitors. Molecular docking studies revealed that the most active compound fit well into the active site of human pancreatic lipase. nih.gov In another study, N-phenylacetamide-2-oxoindole sulfonamides were docked into the active sites of several human carbonic anhydrase (hCA) isoforms. The docking results helped to explain the observed inhibitory activity and selectivity, showing key interactions with zinc ions and active site residues. nih.govnih.gov Furthermore, derivatives of 2-(1H-indol-3-yl)-N-phenylacetamide have been docked against the α-amylase enzyme, with the results indicating that different substitutions on the phenyl ring could significantly influence binding affinity.

| Derivative Class | Target Protein | Key Findings from Docking |

| Indole glyoxylamide analogues | Pancreatic Lipase (PL) | Compound 8f showed a strong binding affinity with a MolDock score of -153.037 kcal/mol. nih.gov |

| N-phenylacetamide-2-oxoindole sulfonamides | Carbonic Anhydrase (hCA) I, II, IX, XII | Compounds 2h and 3c showed favorable binding conformations and affinities, explaining their inhibitory profiles against different hCA isoforms. nih.gov |

| 2-(1H-indol-3-yl)-N-phenylacetamide derivatives | α-Amylase | Halide, alkyl, and alkoxy substitutions on the phenyl ring were found to be crucial for inhibitory activity. |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govyoutube.com This method is crucial for assessing the stability of the binding pose predicted by molecular docking and for understanding the conformational changes that may occur upon ligand binding.

MD simulations have been applied to confirm the stability of this compound analogs in complex with their targets. In the study of indole glyoxylamides as pancreatic lipase inhibitors, an MD simulation of the most active compound (8f ) complexed with the enzyme was performed. The simulation confirmed that the ligand remained stably bound within the active site, with a maximum root-mean-square deviation (RMSD) of 3.5 Å, validating the docking results. nih.gov Similarly, a 20-nanosecond MD simulation was conducted on newly designed indole-based derivatives targeting α-amylase. The results demonstrated the stability of the designed molecule-protein complexes, reinforcing their potential as inhibitors. biointerfaceresearch.com Another study on indole derivatives as IDO1 inhibitors also utilized MD simulations to refine binding energy calculations and confirm the stability of the ligand-receptor interactions. espublisher.com

| Derivative Class | Target Protein | Simulation Details | Outcome |

| Indole glyoxylamide (8f ) | Pancreatic Lipase | Not specified duration | The complex was stable, with a maximum RMSD of 3.5 Å, confirming the role of aromatic substitution in stabilizing the ligand. nih.gov |

| Designed indole derivatives | α-Amylase | 20 ns | The designed molecule-protein complexes showed high stability throughout the simulation. biointerfaceresearch.com |

| Indole derivatives (C78 , C79 ) | IDO1 Enzyme | Not specified duration | The simulations refined affinity energy calculations and showed stable binding. espublisher.com |

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a target protein. drugtargetreview.com FEP has become an increasingly valuable tool in drug discovery for its ability to provide highly accurate predictions of ligand potency, thereby guiding lead optimization efforts. acs.orgnih.govbohrium.com

While specific FEP calculations for this compound were not found in the reviewed literature, the methodology has been successfully applied to other indole-containing compounds. For instance, FEP calculations were used to predict the binding affinity of a compound with an indole moiety targeting phosphodiesterase 5 (PDE5), correctly predicting its high affinity. acs.orgnih.gov The process involves creating a thermodynamic cycle to compute the free energy difference between two states, such as the binding of two different ligands to the same protein. drugtargetreview.com Given the significant interest in the indole-3-glyoxylamide (B122210) scaffold, FEP calculations represent a powerful future direction for accurately ranking the potencies of newly designed analogs of this compound, helping to prioritize synthetic efforts toward the most promising candidates. drugtargetreview.comschrodinger.com

Homology Modeling for Unresolved Protein Structures

In the absence of experimentally determined three-dimensional structures of protein targets, homology modeling, also known as comparative modeling, serves as a powerful computational method to predict the protein's conformation. microbenotes.com This technique is predicated on the principle that proteins with similar amino acid sequences are likely to adopt similar tertiary structures. microbenotes.com The process of homology modeling is particularly relevant when investigating the interaction of small molecules like this compound with protein targets whose structures have not been elucidated by experimental methods such as X-ray crystallography or NMR spectroscopy. microbenotes.comresearchgate.net

The general workflow of homology modeling involves several key steps:

Template Selection: The initial and most critical step is the identification of one or more known protein structures (templates) that have a significant degree of sequence similarity to the target protein. plos.orgumcn.nl This is typically achieved by searching protein databases like the Protein Data Bank (PDB) using sequence alignment tools such as BLAST (Basic Local Alignment Search Tool). microbenotes.comumcn.nl A sequence identity of 30-40% or higher between the target and template is generally considered a reliable starting point for building a high-quality model. researchgate.netissaasphil.org

Sequence Alignment: Once suitable templates are identified, the amino acid sequence of the target protein is aligned with the sequences of the templates. plos.org This alignment is crucial as it guides the construction of the model's backbone. plos.org

Model Building: Based on the sequence alignment, a three-dimensional model of the target protein is constructed. researchgate.net The coordinates of the aligned residues in the template structures are transferred to the corresponding residues in the target sequence. For regions where the sequences differ, such as insertions and deletions, loop modeling techniques are employed to build the conformations of these segments.

For a compound like this compound, which belongs to the indole-3-glyoxylamide class known to interact with various protein targets, homology modeling can be instrumental. For instance, if this compound is hypothesized to inhibit a novel enzyme for which no crystal structure exists, a homology model of that enzyme can be generated. This model can then be used in molecular docking studies to predict the binding mode and affinity of this compound, thereby guiding further experimental investigations and the rational design of more potent analogs. issaasphil.orgjddtonline.info

ADMET Prediction (In Silico) and Optimization (Excluding Clinical Relevance)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction plays a pivotal role in the early stages of drug discovery by identifying potential liabilities of a compound that could lead to failure in later developmental phases. nih.gov For this compound, various computational models can be employed to predict its pharmacokinetic and toxicological properties.

Computational Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a drug molecule are critical determinants of its bioavailability and efficacy. In silico tools can predict several key parameters related to these processes for this compound.

Physicochemical Properties and Oral Bioavailability: Computational models often start by calculating fundamental physicochemical properties that influence absorption, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of rotatable bonds. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound and its potential for good oral bioavailability. researchgate.net Studies on related indole derivatives suggest that these compounds generally exhibit favorable physicochemical properties for oral absorption. imedpub.comnih.gov

Human Intestinal Absorption (HIA): Quantitative Structure-Property Relationship (QSPR) models are frequently used to predict the extent of human intestinal absorption. For indole derivatives, these models often predict high gastrointestinal absorption, typically above 90%. researchgate.net

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system. In silico models can predict whether a compound is likely to be CNS-active or non-active. For many indole derivatives, predictions often indicate a low probability of crossing the BBB, which can be advantageous for avoiding CNS side effects when targeting peripheral tissues. japsonline.com

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its free concentration and, consequently, its pharmacological activity. Computational models can predict the likelihood of high plasma protein binding. Indole derivatives often show a high probability of being bound to plasma proteins, which can influence their distribution and half-life. japsonline.com

Table 1: Predicted Absorption and Distribution Properties of this compound Note: The following data are representative examples based on in silico predictions for structurally related indole-3-glyoxylamides and may not reflect experimentally determined values for this specific compound.

In Silico Metabolism and Excretion Pathway Prediction

Understanding the metabolic fate of a compound is essential for predicting its half-life and potential for drug-drug interactions.

Cytochrome P450 (CYP) Metabolism: Computational tools can predict which CYP450 isoenzymes are most likely to metabolize a compound. nih.gov For indole-containing compounds, metabolism often occurs on the indole ring or at other susceptible sites. researchgate.net For this compound, it is plausible that CYP enzymes such as CYP3A4, CYP2D6, and CYP2C9 could be involved in its metabolism, a common pathway for many xenobiotics. nih.gov In silico models can also predict whether the compound is likely to be an inhibitor of these enzymes, which is a critical piece of information for assessing the risk of drug-drug interactions. Many indole derivatives are predicted to be non-inhibitors of key CYP isoforms like CYP2D6. japsonline.com

Site of Metabolism (SOM) Prediction: Software can pinpoint the specific atoms or bonds in a molecule that are most susceptible to metabolic reactions. For this compound, likely sites of metabolism would include hydroxylation of the indole or phenyl rings and N-dealkylation of the amide nitrogen if it were substituted with alkyl groups. nih.gov

Excretion: While direct prediction of excretion pathways is complex, some tools can provide an estimate of total clearance. For related indole derivatives, moderate clearance rates have been predicted. researchgate.net

Table 2: Predicted Metabolism and Excretion Profile of this compound Note: The following data are representative examples based on in silico predictions for structurally related indole-3-glyoxylamides and may not reflect experimentally determined values for this specific compound.

In Silico Toxicity Screening (excluding human data)

Early identification of potential toxicity is a key goal of in silico screening to minimize the risk of late-stage failures in drug development.

Mutagenicity: A common in silico toxicity prediction is the Ames test for mutagenicity. Many computational models exist to predict the outcome of this assay based on the chemical structure. For many indole derivatives, the prediction is often non-mutagenic. japsonline.com

Carcinogenicity: Quantitative Structure-Toxicity Relationship (QSTR) models can be used to predict the carcinogenic potential of a compound in rodent models. Indole-based compounds often yield predictions of being non-carcinogenic in these models. japsonline.comneliti.com

Hepatotoxicity: The potential for a compound to cause liver injury is a major safety concern. In silico models can predict the likelihood of hepatotoxicity. While some indole derivatives are predicted to have a potential for hepatotoxicity, others are predicted to be safe. japsonline.com This highlights the need for careful evaluation and often depends on the specific substitutions on the indole scaffold.

Other Toxicities: Other endpoints such as skin sensitization, developmental toxicity, and cardiotoxicity can also be predicted using various in silico tools. For instance, studies on indole-3-glyoxylamides have shown that many compounds in this class exhibit low toxicity in zebrafish models. nih.gov